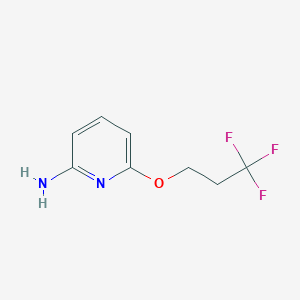
6-(3,3,3-Trifluoropropoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3,3-Trifluoropropoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound features a pyridine ring substituted with an amine group at the 2-position and a trifluoropropoxy group at the 6-position. The presence of the trifluoropropoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-Trifluoropropoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(3,3,3-Trifluoropropoxy)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups present on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridin-2-amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
6-(3,3,3-Trifluoropropoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3,3,3-Trifluoropropoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites within cells and exert its effects by modulating the activity of specific proteins or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2-pyridinamine: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
2-Amino-6-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group at the 6-position.
Uniqueness
6-(3,3,3-Trifluoropropoxy)pyridin-2-amine is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-(3,3,3-trifluoropropoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)4-5-14-7-3-1-2-6(12)13-7/h1-3H,4-5H2,(H2,12,13) |
InChI Key |
RZMZZKJVRWOJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






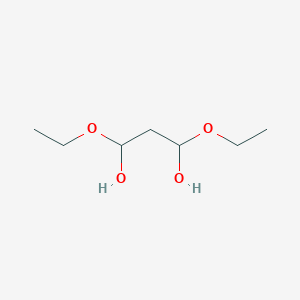
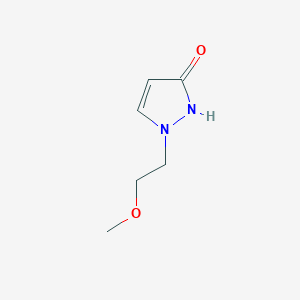
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

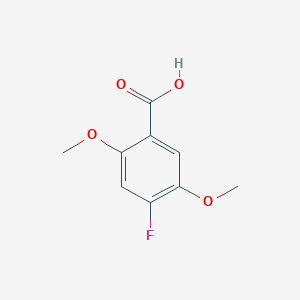
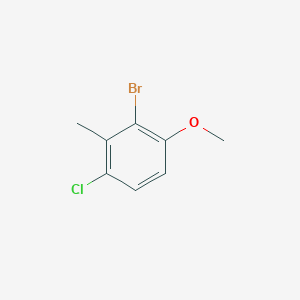

![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
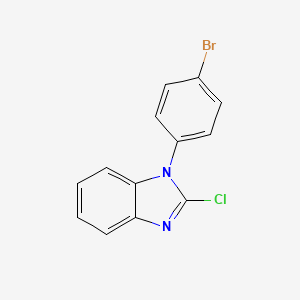
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
